![molecular formula C21H24N2O5 B2600190 2-(3,4-dimethoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1903770-18-2](/img/structure/B2600190.png)

2-(3,4-dimethoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

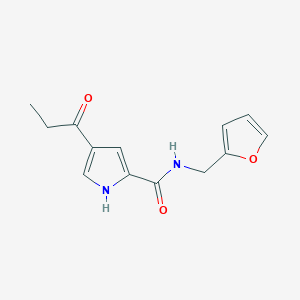

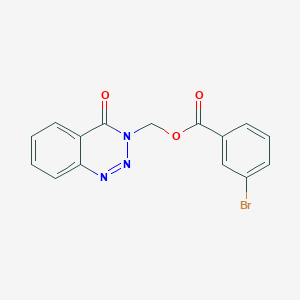

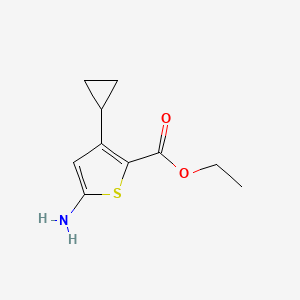

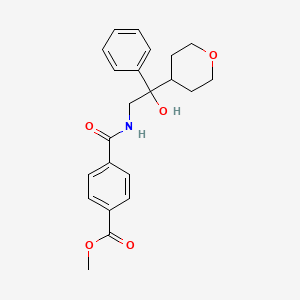

The compound contains several functional groups, including an amide group (-CONH2), an oxazepine ring (a seven-membered ring containing one nitrogen, one oxygen, and five carbon atoms), and two methoxy groups (-OCH3) attached to a phenyl ring . These functional groups could potentially influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the functional groups present. The amide group could participate in hydrogen bonding, the oxazepine ring could provide structural rigidity, and the methoxy groups could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of amides, oxazepines, and ethers . For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups and nonpolar methoxy groups could influence its solubility in different solvents .Scientific Research Applications

- Targeting PTPN1 : PTPN1 is a protein tyrosine phosphatase involved in cancer progression. This compound has shown binding activity against PTPN1, making it a potential candidate for cancer therapy .

- Inhibition of ALOX5 and ALOX15B : ALOX5 and ALOX15B are enzymes implicated in inflammation and cancer. This compound exhibits inhibitory effects against both enzymes, suggesting its relevance in anti-inflammatory and anticancer strategies .

- ALOX12 Interaction : ALOX12, another enzyme involved in lipid metabolism and inflammation, also interacts with this compound .

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in organic synthesis. Its functional groups allow for diverse modifications, making it valuable for designing new compounds .

- Absorption and Distribution : Assessments indicate moderate oral absorption and plasma protein binding. It has a favorable distribution profile .

- Metabolism and Excretion : It interacts with several cytochrome P450 enzymes (CYP 1A2, CYP 2C19, CYP 2C9, CYP 2D6, and CYP 3A4). Its clearance and half-life are within reasonable ranges .

Anticancer Research

Drug Design and Synthesis

Pharmacokinetics and ADMET Properties

Other Potential Applications

Future Directions

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-18-8-7-15(11-19(18)27-2)12-20(24)22-9-10-23-13-16-5-3-4-6-17(16)28-14-21(23)25/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLJBZIVNLKWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCN2CC3=CC=CC=C3OCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)

![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)

![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)